molecular formula C16H22O3 B287813 2-(7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydro-2-naphthalenyl)propanoic acid

2-(7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydro-2-naphthalenyl)propanoic acid

Cat. No. B287813
M. Wt: 262.34 g/mol
InChI Key: GEPNFRNPGAYTLR-KFJBMODSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Methoxy-5,8-dimethyl-1,2,3,4-tetrahydro-2-naphthalenyl)propanoic acid, commonly referred to as MDL-101,002, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It was initially developed as a potential treatment for chronic pain conditions, such as osteoarthritis and rheumatoid arthritis. However, it has also been found to have other therapeutic applications due to its unique chemical structure and mechanism of action.

Mechanism of Action

MDL-101,002 exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid mediators that play a crucial role in inflammation and pain. Specifically, MDL-101,002 inhibits the activity of COX-2, which is upregulated in response to inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
Biochemical and Physiological Effects:
The inhibition of COX-2 by MDL-101,002 leads to a decrease in the production of prostaglandins, resulting in a reduction in pain and inflammation. It also leads to a decrease in platelet aggregation, which can reduce the risk of blood clots and cardiovascular events. Additionally, MDL-101,002 has been found to have antioxidant properties, which can protect against oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

MDL-101,002 has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action and pharmacological effects. It is also readily available and relatively inexpensive. However, there are also limitations to its use in laboratory experiments. It has a relatively short half-life and can be rapidly metabolized, which can make it difficult to maintain consistent concentrations in cell cultures or animal models. Additionally, its effects on other pathways and enzymes may complicate the interpretation of results.

Future Directions

There are several potential future directions for research on MDL-101,002. One area of interest is its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro. Further studies are needed to determine its efficacy in animal models and clinical trials. Another area of interest is its potential use in the treatment of neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease. Finally, there is potential for the development of novel derivatives of MDL-101,002 with improved pharmacological properties and reduced side effects.

Synthesis Methods

The synthesis of MDL-101,002 involves several chemical reactions, starting with the reaction of 2,3-dimethyl-1,4-naphthoquinone with methylamine to form 7-methoxy-5,8-dimethyl-1,2,3,4-tetrahydro-2-naphthalenamine. This intermediate is then reacted with acetic anhydride to form the final product, MDL-101,002.

Scientific Research Applications

MDL-101,002 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess analgesic, anti-inflammatory, and antiplatelet properties, making it a potential treatment for chronic pain, inflammation, and cardiovascular diseases. It has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro.

properties

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

2-[(2S)-7-methoxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl]propanoic acid

InChI

InChI=1S/C16H22O3/c1-9-7-15(19-4)11(3)14-8-12(5-6-13(9)14)10(2)16(17)18/h7,10,12H,5-6,8H2,1-4H3,(H,17,18)/t10?,12-/m0/s1

InChI Key

GEPNFRNPGAYTLR-KFJBMODSSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1CC[C@@H](C2)C(C)C(=O)O)C)OC

SMILES

CC1=CC(=C(C2=C1CCC(C2)C(C)C(=O)O)C)OC

Canonical SMILES

CC1=CC(=C(C2=C1CCC(C2)C(C)C(=O)O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.